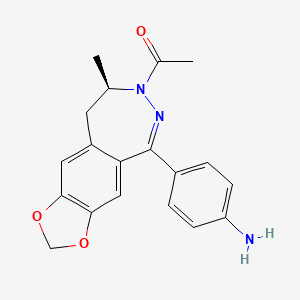
Talampanel
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Talampanel involves several key steps, including L-proline-catalyzed asymmetric α-aminooxylation of aldehydes and regioselective tosylation of diols followed by reduction . A formal total synthesis of this compound has also been described, which was undertaken to utilize greener reaction conditions .Molecular Structure Analysis
This compound has a molecular formula of C19H19N3O3 . Its structure includes a benzodiazepine ring, which is a common feature in many psychoactive drugs .Wissenschaftliche Forschungsanwendungen
Antagonist der AMPA/Kainat-Rezeptoren
Talampanel (auch bekannt als Ampanel, Kinampa, LY 300164, GYKI 53773) ist ein potenter nicht-kompetitiver Antagonist von AMPA- und Kainat-Rezeptoren . Es hat eine effektive Konzentration von 10-300 µM .
Antiepileptische Wirkung
This compound wurde in mehreren Tiermodellen untersucht. Subprotektive Dosen von this compound potenzieren die antikonvulsive Wirkung anderer Antiepileptika wie Valproat und Phenytoin .
Allosterischer Inhibitor des AMPA-Rezeptors
This compound wirkt als allosterischer Inhibitor des AMPA-Rezeptors . Dies bedeutet, dass es an eine Stelle am AMPA-Rezeptor bindet, die sich vom aktiven Zentrum unterscheidet, wodurch die Konformation des Rezeptors verändert und seine Aktivität moduliert wird .
Breites Wirkungsspektrum in Tiermodellen der Epilepsie
This compound hat ein breites Wirkungsspektrum in Tiermodellen der Epilepsie . Dies deutet darauf hin, dass es möglicherweise zur Behandlung einer Vielzahl verschiedener Epilepsieformen eingesetzt werden könnte .
Neuroprotektion
This compound hat in Tiermodellen neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass es möglicherweise zur Schutz von Neuronen vor Schäden oder Degeneration verwendet werden könnte .
Reduktion von Anfällen bei Patienten mit refraktären partiellen Anfällen
Die bisherigen klinischen Erfahrungen haben gezeigt, dass this compound Anfälle bei Patienten mit refraktären partiellen Anfällen effektiv reduzieren kann .
Behandlung für rezidivierendes malignes Gliom
This compound wurde in einer Phase-2-Studie zur Behandlung von rezidivierendem malignem Gliom untersucht . Die Studie zielte darauf ab, die Wirksamkeit von this compound bei diesen Patienten zu bewerten, gemessen am 6-monatigen progressionsfreien Überleben .
Wirkmechanismus
Target of Action
Talampanel is a potent and selective antagonist of the glutamine AMPA receptors . These receptors, namely Glutamate receptor 1, Glutamate receptor 2, Glutamate receptor 3, and Glutamate receptor 4, are the primary targets of this compound . They play a crucial role in the central nervous system, mediating the majority of fast synaptic excitation in the brain .
Mode of Action
As a noncompetitive and selective antagonist, this compound inhibits the AMPA receptors, thereby reducing the excitatory synaptic transmission . Studies have shown that the administration of this compound to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40% In combination with levodopa, this compound potentiated the antiparkinsonian action of levodopa by increasing motor activity .
Biochemical Pathways
This compound’s action on the AMPA receptors affects the glutamatergic neurotransmission pathway, which is the primary excitatory pathway in the mammalian central nervous system . By inhibiting the AMPA receptors, this compound can modulate this pathway and its downstream effects, potentially influencing various neurological conditions like epilepsy and Parkinson’s disease .
Pharmacokinetics
This compound is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours . The half-life of this compound is between 3-6 hours . The pharmacokinetics of this compound may be influenced by concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of excitatory synaptic transmission in the brain. This can lead to a decrease in neuronal hyperexcitability, which is a characteristic feature of conditions like epilepsy . In the context of Parkinson’s disease, this compound can decrease levodopa-induced dyskinesias and potentiate the antiparkinsonian action of levodopa .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, particularly AEDs, can affect this compound’s metabolism and thereby its action . Furthermore, factors such as the patient’s overall health status, age, and genetic makeup could also potentially influence the drug’s efficacy and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
| Record name | Talampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |
| Record name | Talampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
161832-65-1 | |
| Record name | (-)-Talampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161832-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]
A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.
A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

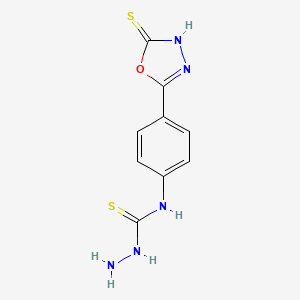

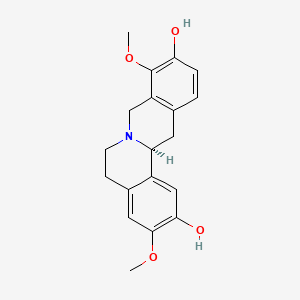

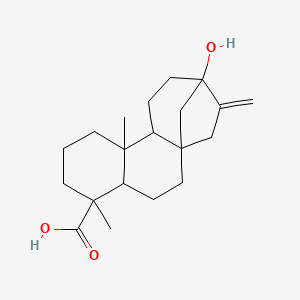

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)


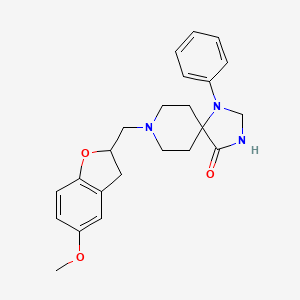
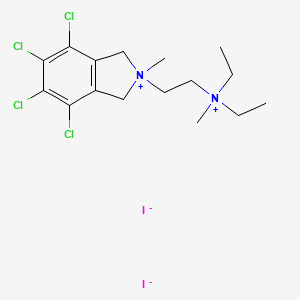
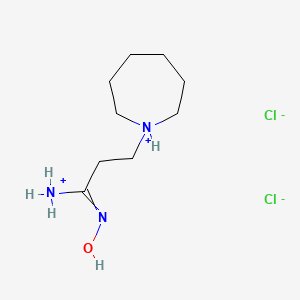

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)